Suzuki-Miyaura Cross-Coupling Yield: 4-Chloro- vs. 2-Chloropyridine Scaffolds
In palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids under Pd(PPh3)4 catalysis, 4-chloropyridines (including the 2-methoxy substituted derivative) afford moderate to good yields, whereas 2-chloropyridines give excellent yields [1]. Representative yields from the study include: 4-chloropyridine with phenylboronic acid giving approximately 55% yield for the 4-(4-trifluoromethylphenyl) product, and 2-chloropyridine with 2-methoxyphenylboronic acid giving approximately 47% yield, while 2-chloropyridine with phenylboronic acid gave approximately 72% yield [1]. The differentiation lies in the electronic activation of the C-Cl bond at the 4- versus 2-position, dictating the required catalyst loading and reaction conditions. For applications where controlled, moderate reactivity is desired—such as sequential coupling of polyhalogenated intermediates—4-chloro-2-methoxypyridine provides a distinct selectivity advantage over the more reactive 2-chloro regioisomer.
| Evidence Dimension | Suzuki coupling yield |
|---|---|
| Target Compound Data | Moderate to good yields (e.g., ~55% for 4-chloropyridine derivative with 4-trifluoromethylphenylboronic acid) |
| Comparator Or Baseline | 2-Chloropyridine: excellent yields (e.g., ~72% with phenylboronic acid; ~47% with 2-methoxyphenylboronic acid) |
| Quantified Difference | 4-Chloropyridines exhibit moderately lower but still synthetically useful yields compared to 2-chloropyridines; the difference in yield can range from approximately 10-25% depending on the boronic acid partner |
| Conditions | Pd(PPh3)4 catalysis, arylboronic acids, standard Suzuki conditions |
Why This Matters
Users requiring selective, stepwise coupling of polyhalogenated pyridines will prioritize 4-chloro-2-methoxypyridine to avoid premature or competitive reaction at the 2-position.
- [1] Lohse, O., Thevenin, P., & Waldvogel, E. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 45-48. View Source
